L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
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Overview
Description
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a complex peptide compound It is composed of several amino acids, including phenylalanine, lysine, ornithine, and serine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or other suitable reagents.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the guanidino group on the ornithine residue.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield tyrosine derivatives, while reduction of the guanidino group can yield amino derivatives.
Scientific Research Applications
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit bacterial growth by disrupting cell wall synthesis or induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
Uniqueness
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is unique due to its specific sequence and the presence of the guanidino group on the ornithine residue. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
650610-32-5 |
---|---|
Molecular Formula |
C24H40N8O6 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H40N8O6/c25-11-5-4-9-17(30-20(34)16(26)13-15-7-2-1-3-8-15)21(35)31-18(10-6-12-29-24(27)28)22(36)32-19(14-33)23(37)38/h1-3,7-8,16-19,33H,4-6,9-14,25-26H2,(H,30,34)(H,31,35)(H,32,36)(H,37,38)(H4,27,28,29)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
XBMAIMPBLPDGJA-VJANTYMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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